

3-Ethyl-4-fluorobenzamide CAS number and identifiers

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Compound of Interest

Compound Name: 3-Ethyl-4-fluorobenzamide

Cat. No.: B15295378

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In-Depth Technical Guide: 3-Ethyl-4-fluorobenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Ethyl-4-fluorobenzamide**, a substituted benzamide of interest in chemical and pharmaceutical research. Due to the limited publicly available data on this specific compound, this document compiles its confirmed chemical identifiers and presents a putative synthesis protocol based on established amide coupling methodologies. Furthermore, potential biological activities are discussed in the context of structurally related benzamide derivatives. This guide aims to serve as a foundational resource for researchers initiating studies on **3-Ethyl-4-fluorobenzamide**.

Chemical Identifiers and Physical Properties

While extensive experimental data for **3-Ethyl-4-fluorobenzamide** is not readily available in the public domain, its fundamental chemical identifiers have been confirmed and are presented in Table 1.



Identifier	Value
CAS Number	1112179-03-9
Molecular Formula	C ₉ H ₁₀ FNO
Molecular Weight	167.18 g/mol
IUPAC Name	3-Ethyl-4-fluorobenzamide
SMILES	CCC1=CC(=C(C=C1)F)C(=O)N

Table 1: Chemical Identifiers for 3-Ethyl-4-fluorobenzamide

Proposed Synthesis Protocol

A detailed experimental protocol for the synthesis of **3-Ethyl-4-fluorobenzamide** is not publicly documented. However, based on general and well-established methods for the synthesis of N-substituted benzamides, a plausible route involves the amide coupling of 3-ethyl-4-fluorobenzoic acid and a suitable amine source. A proposed laboratory-scale synthesis is detailed below.

Reaction: Amide coupling of 3-ethyl-4-fluorobenzoic acid with ammonia.

Reagents and Materials:

- 3-ethyl-4-fluorobenzoic acid
- Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
- Anhydrous dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
- Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonium hydroxide)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)



- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Silica gel for column chromatography
- Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Methodology:

- Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-ethyl-4-fluorobenzoic acid (1 equivalent) in anhydrous dichloromethane. Add a catalytic amount of anhydrous DMF. Cool the solution to 0 °C in an ice bath.
- Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the
 evolution of gas ceases and the reaction is complete (monitored by TLC).
- Remove the solvent and excess reagent in vacuo to yield the crude 3-ethyl-4-fluorobenzoyl chloride.
- Amidation: Dissolve the crude acyl chloride in anhydrous dichloromethane and cool to 0 °C.
- Slowly add an ammonia solution (2-3 equivalents) to the stirred acyl chloride solution.
- Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
- Workup and Purification: Quench the reaction by adding water.
- Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.



- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-Ethyl-4-fluorobenzamide**.



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Proposed synthesis workflow for **3-Ethyl-4-fluorobenzamide**.

Potential Biological Activities and Research Context

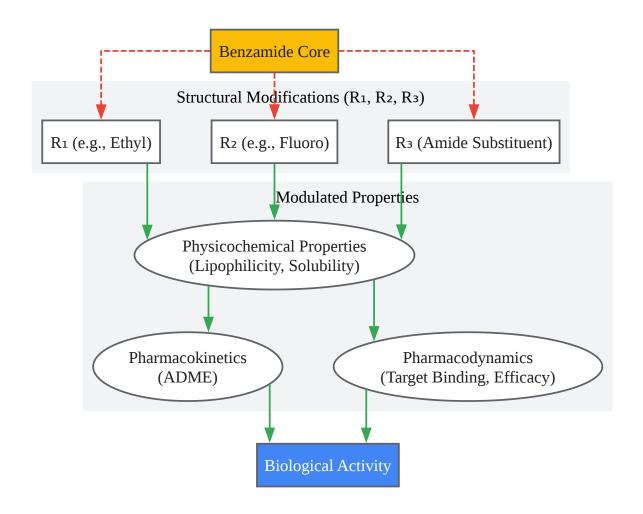
Direct studies on the biological activity of **3-Ethyl-4-fluorobenzamide** are not currently available in the scientific literature. However, the benzamide scaffold is a well-known pharmacophore present in a wide range of biologically active compounds. The introduction of substituents, such as ethyl and fluoro groups, can significantly modulate the pharmacological profile.

General Activities of Substituted Benzamides:

- Antifungal and Insecticidal Agents: Many N-substituted benzamides have been investigated
 for their potential as agrochemicals. The specific substitution pattern on the aromatic ring can
 lead to potent and selective activity against various fungal and insect species.
- Pharmacological Activities: In medicinal chemistry, the benzamide moiety is found in drugs
 with diverse therapeutic applications, including antipsychotics, antiemetics, and prokinetics.
 The nature and position of substituents are critical for receptor binding and pharmacological
 effect. The presence of a fluorine atom can often enhance metabolic stability and binding
 affinity to target proteins.



Given the structural features of **3-Ethyl-4-fluorobenzamide**, it is plausible that this compound could be investigated for similar activities. Research in this area would likely begin with broad biological screening to identify any potential "hits," which could then be followed by more focused studies to elucidate the mechanism of action and structure-activity relationships.



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Structure-Activity Relationship (SAR) concept for benzamides.

Conclusion

3-Ethyl-4-fluorobenzamide is a chemical entity with confirmed basic identifiers but a notable absence of detailed experimental data in the public domain. This guide provides a foundational starting point for researchers by summarizing its known properties and proposing a viable synthetic route. The discussion on potential biological activities, based on the broader class of







substituted benzamides, is intended to stimulate further investigation into the properties and applications of this compound. Future experimental work is necessary to fully characterize its chemical, physical, and biological profile.

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